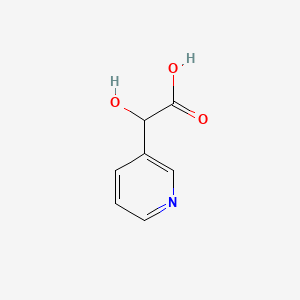

alpha-Hydroxypyridine-3-acetic acid

説明

Significance in Contemporary Chemical and Biomedical Research

In modern research, alpha-hydroxypyridine-3-acetic acid is primarily recognized as a crucial starting material in the synthesis of more complex molecules with therapeutic potential. chemicalbook.com Notably, it serves as a precursor for the preparation of benzimidazolylazabicyclooctylethylpiperidine CCR5 antagonists, which are investigated for the treatment of bacterial and viral infections. chemicalbook.com The strategic placement of its functional groups allows for versatile chemical modifications, making it an attractive scaffold for drug discovery programs.

While extensive research specifically on the biological activities of alpha-hydroxypyridine-3-acetic acid is still developing, the broader class of pyridine (B92270) derivatives has shown a wide range of pharmacological effects. Studies on related compounds, such as derivatives of 3-hydroxy-pyridine-4-one, have demonstrated significant analgesic and anti-inflammatory properties. nih.gov These findings suggest that the structural motifs present in alpha-hydroxypyridine-3-acetic acid may confer similar bioactivities. The anti-inflammatory effects of such derivatives are thought to be linked to their ability to chelate iron, a crucial element for enzymes like cyclooxygenase and lipoxygenase that are involved in the inflammatory process. nih.gov

Historical Context and Evolution of Research on Pyridine-Based Compounds

The journey of pyridine and its derivatives in science began in the 19th century. Historically, pyridine was first obtained from coal tar. patsnap.com The synthesis of a heteroaromatic compound was a significant milestone, and the first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch. patsnap.com

Over the decades, research into pyridine-based compounds has expanded exponentially. These compounds are now integral to numerous areas of chemistry and medicine. The pyridine ring is a fundamental component of many important natural products, including some vitamins and alkaloids. nih.gov In the realm of pharmaceuticals, the incorporation of a pyridine nucleus is a widely used strategy in drug design to enhance the therapeutic properties of molecules. nih.gov The evolution of synthetic methodologies has enabled the creation of a vast library of pyridine derivatives with diverse applications, ranging from agrochemicals to sophisticated drugs targeting a variety of diseases. nih.gov The ongoing investigation of compounds like alpha-hydroxypyridine-3-acetic acid is a testament to the enduring importance of pyridine chemistry in the quest for new scientific and medical advancements.

Detailed Research Findings

While direct and extensive research on alpha-hydroxypyridine-3-acetic acid is somewhat limited in publicly available literature, its significance can be understood through its role as a synthetic intermediate and by examining the properties of closely related pyridine derivatives.

One of the key applications of alpha-hydroxypyridine-3-acetic acid is its use as a starting material in the synthesis of CCR5 antagonists. chemicalbook.com The CCR5 receptor is a crucial target in the development of therapies for HIV and other inflammatory diseases. The synthesis of these complex antagonist molecules highlights the utility of alpha-hydroxypyridine-3-acetic acid as a versatile chemical building block.

Furthermore, studies on other pyridine derivatives provide insights into the potential biological activities of alpha-hydroxypyridine-3-acetic acid. For instance, research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives has revealed potent antibacterial activity against various Gram-positive bacteria, including drug-resistant strains. nih.gov These findings underscore the potential of the pyridine-3-yl moiety, which is present in alpha-hydroxypyridine-3-acetic acid, in the design of new antibacterial agents.

The anti-inflammatory potential of pyridine compounds is also an active area of investigation. A study on new derivatives of 3-hydroxy-pyridine-4-one demonstrated significant anti-inflammatory effects in animal models. nih.gov The compounds were found to inhibit carrageenan-induced paw edema, a standard model for acute inflammation. nih.gov While this study does not directly involve alpha-hydroxypyridine-3-acetic acid, it supports the hypothesis that the combination of a hydroxyl group and a pyridine ring can contribute to anti-inflammatory activity.

Data Tables

Physicochemical Properties of alpha-Hydroxypyridine-3-acetic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | chemicalbook.com |

| Molecular Weight | 153.13 g/mol | chemicalbook.com |

| Melting Point | 160 °C (decomposes) | chemicalbook.com |

| Boiling Point | 380.4±27.0 °C (Predicted) | chemicalbook.com |

| Density | 1.413±0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 2.50±0.10 (Predicted) | chemicalbook.com |

Biological Activities of Related Pyridine Derivatives

| Compound Class | Biological Activity | Research Findings | Source |

| 3-Hydroxy-pyridine-4-one derivatives | Anti-inflammatory, Analgesic | Showed significant inhibition of carrageenan-induced paw edema and acetic acid-induced writhing in mice. | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Antibacterial | Exhibited strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). | nih.gov |

| Pyridine-based compounds | Antiviral | Serve as scaffolds for CCR5 antagonists used in HIV research. | chemicalbook.com |

特性

IUPAC Name |

2-hydroxy-2-pyridin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h1-4,6,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJOQRNGUDYAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964397 | |

| Record name | Hydroxy(pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49769-60-0 | |

| Record name | α-Hydroxy-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49769-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxypyridine-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049769600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-hydroxypyridine-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Alpha Hydroxypyridine 3 Acetic Acid and Its Analogs

Direct Synthetic Routes to Hydroxypyridines and Related Structures

The direct synthesis of hydroxypyridine frameworks, the foundational core of the target molecule, can be achieved through several distinct approaches. One method involves the conversion of readily available starting materials, such as N-vinyl or N-aryl amides, into pyridine (B92270) and quinoline (B57606) derivatives in a single step. acs.org This process utilizes amide activation with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, followed by the addition of a π-nucleophile and subsequent annulation to form the ring. acs.org This convergent procedure is notable for its compatibility with sensitive N-vinyl amides and a wide array of functional groups. acs.org

Alternative direct routes include:

Hetero-Diels-Alder Reactions : Polysubstituted 3-hydroxypyridine (B118123) scaffolds can be accessed in a single step through the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with various dienophiles. rsc.org

From Bio-based Feedstocks : A sustainable approach utilizes bio-based furfural (B47365) for the production of 3-hydroxypyridines, offering an alternative to fossil fuel-derived precursors. researchgate.net

Elbs Peroxydisulfate Oxidation : The Elbs reaction can be used to hydroxylate pyridone rings. For instance, 4-pyridone can be oxidized to 3-hydroxy-4-pyridone, proceeding through a 4-pyridone-3-sulfate intermediate. researchgate.net

From Aminopyridines : 4-Hydroxypyridine can be synthesized from 4-aminopyridine (B3432731) via diazotization followed by hydrolysis. guidechem.com This method, when optimized, can achieve high yields and purity. guidechem.com

Multi-Step Synthesis Strategies for Functionalized Derivatives

More complex derivatives, including alpha-hydroxypyridine-3-acetic acid itself, often require multi-step synthetic sequences that allow for precise control over functionalization.

Approaches Involving Activated Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates for the functionalization of the pyridine ring, particularly for introducing substituents at positions that are otherwise difficult to access. youtube.com The N-oxide group activates the ring for both nucleophilic and electrophilic attack.

A common strategy involves activating the N-oxide with an electrophilic agent, such as acetic anhydride or tosyl chloride, which facilitates nucleophilic attack, typically at the C2 or C4 position. youtube.comnih.gov For example, the reaction of pyridine N-oxides with acetic anhydride is a well-established method for preparing 2-hydroxypyridines. youtube.com

A more recent "umpolung" (polarity reversal) strategy involves the reaction of pyridine N-oxides with triphenylphosphine (B44618) to form (pyridine-2-yl)phosphonium salts. acs.orgnih.gov These salts, upon activation, behave as 2-pyridyl nucleophile equivalents, enabling selective C2 functionalization with various electrophiles under ambient conditions. acs.orgnih.gov This method avoids the need for unstable organometallic reagents. acs.orgnih.gov Furthermore, under photoredox catalysis, pyridine N-oxides can act as hydrogen atom transfer (HAT) agents to facilitate the alkylation and heteroarylation of unactivated C(sp³)–H bonds. acs.org

Utilization of Meldrum's Acid Derivatives in Pyridylacetic Acid Synthesis

A convenient three-component synthesis for substituted pyridylacetic acid derivatives has been developed, leveraging the unique reactivity of Meldrum's acid. nih.govnih.govacs.org This approach centers on the dual role of Meldrum's acid derivatives. nih.govwhiterose.ac.uk

The general scheme proceeds as follows:

Activation and Substitution : A pyridine N-oxide is activated with an agent like tosyl chloride (TsCl). nih.gov

Nucleophilic Attack : A Meldrum's acid derivative acts as a nucleophile, attacking the activated pyridine N-oxide to form an intermediate. nih.govacs.org

Ring-Opening and Decarboxylation : This intermediate then acts as an electrophile, which is subjected to ring-opening by a range of nucleophiles (e.g., sodium methoxide (B1231860) in methanol). nih.govacs.org The resulting carboxylic acid readily undergoes decarboxylation to yield the final pyridylacetic acid derivative. nih.govacs.org

This method is advantageous as it avoids metal catalysts and harsh conditions, and the three-component nature allows for the rapid generation of diverse analogs. acs.orgacs.org The scope of the reaction has been explored with various substituted pyridine-N-oxides and Meldrum's acid derivatives.

| Pyridine N-Oxide | Meldrum's Acid Derivative | Nucleophile (for ring opening) | Product | Yield |

|---|---|---|---|---|

| 4-Chloropyridine-N-oxide | Meldrum's acid | NaOMe/MeOH | Methyl (4-chloropyridin-2-yl)acetate | 60% |

| Pyridine-N-oxide | Isopropylidene Meldrum's acid | NaOMe/MeOH | Methyl 2-(pyridin-4-yl)propanoate | 65% |

| 4-Methylpyridine-N-oxide | Methyl-substituted Meldrum's acid | NaOMe/MeOH | Methyl 2-(4-methylpyridin-2-yl)propanoate | Similar to 65% |

| 4-Methylpyridine-N-oxide | Methyl-substituted Meldrum's acid | KOtBu/Benzyl alcohol | Benzyl 2-(4-methylpyridin-2-yl)propanoate | Similar to 65% |

| 4-Methylpyridine-N-oxide | Methyl-substituted Meldrum's acid | KOtBu/Allyl alcohol | Allyl 2-(4-methylpyridin-2-yl)propanoate | Similar to 65% |

Preparation of N-Acyl-α-amino Ketones and 1,3-Oxazole Derivatives

N-Acyl-α-amino ketones and 1,3-oxazoles are important building blocks in organic synthesis and can be precursors to complex pyridine derivatives. nih.govcolab.ws

N-Acyl-α-amino Ketones : These compounds can be synthesized through various routes. A classic method is the acylation of α-amino ketone hydrochloride salts using anhydrides, which can be catalyzed by dimethylformamide (DMF) under neutral conditions. thieme-connect.com Other modern approaches include the direct α-C-H amination of ketones using a copper(II) bromide catalyst or an ammonium (B1175870) iodide/sodium percarbonate system. organic-chemistry.org

1,3-Oxazole Derivatives : The oxazole (B20620) ring can be constructed through several named reactions:

Robinson-Gabriel Synthesis : This involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com

Van Leusen Oxazole Synthesis : This method reacts aldehydes with tosylmethyl isocyanide (TosMIC). organic-chemistry.org

From α-Haloketones : Reaction of α-haloketones with primary amides or formamide (B127407) (Bredereck reaction) can yield oxazoles. pharmaguideline.comthepharmajournal.com

Cycloisomerization : Certain propargyl amides can undergo cycloisomerization to form the oxazole ring. thepharmajournal.com

These heterocyclic intermediates are valuable because they can be incorporated into larger structures. For example, a natural antibiotic, A-33853, which features a 2-{3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl}-1,3-benzoxazole-4-carboxylic acid structure, highlights the convergence of these chemical motifs. nih.gov

Synthesis of 3-Hydroxypyridine-4-one Derivatives

3-Hydroxypyridine-4-one derivatives are a significant class of analogs. A common and effective synthetic route involves a four-step process starting from maltol. nih.govnih.gov

The synthetic sequence is as follows:

Condensation : Maltol is reacted with a primary amine, such as 3-aminobenzoic acid, in an ethanol (B145695)/water mixture to form the N-substituted pyridinone ring. nih.gov

Esterification : The carboxylic acid group (if present from the amine) is converted to an ester, for example, using 1,1'-carbonyldiimidazole (B1668759) (CDI) and methanol (B129727). nih.gov

Hydrazide Formation : The ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acyl hydrazide. nih.gov

Final Condensation : The acyl hydrazide is condensed with various aldehydes to produce the final target derivatives. nih.gov

This modular approach allows for the synthesis of a library of compounds with diverse substitutions.

| Step | Starting Material | Reagents | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | Maltol + 3-Aminobenzoic acid | H₂O, EtOH, HCl | 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoic acid | Good |

| 2 | Product from Step 1 | CDI, CH₃OH, DMAP | Methyl 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoate | - |

| 3 | Product from Step 2 | NH₂NH₂·H₂O, CH₃OH | 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide | - |

| 4 | Product from Step 3 + 2-Nitrobenzaldehyde | EtOH, CH₃COOH | 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-N'-(2-nitrobenzylidene)benzohydrazide | 75% |

Processes for Aminoalkanoic Acid Derivatives of 3-Hydroxypyridine-2-carbonyl

The synthesis of [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acids and their derivatives, which are structurally very close to the target compound, is described in the patent literature. google.com These processes provide methods for creating these complex molecules, including their 5-aryl and 5-heteroaryl substituted analogs, as well as their ester and amide prodrugs. google.com

A related synthesis is that of 3,6-dihydroxypicolinic acid, which is a 3-hydroxy-6-oxodihydropyridine-2-carboxylic acid. nih.gov A simplified two-step synthesis has been described which proceeds via the sulfation of 3-hydroxypicolinic acid using potassium peroxydisulfate, forming a labile dipotassium (B57713) 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate intermediate, which can then be converted to the final product. nih.gov

Catalytic Approaches in Pyridine and Acetic Acid Synthesis

Catalysis offers powerful tools for the specific transformations required to build molecules like α-hydroxypyridine-3-acetic acid. Key steps, such as the introduction of the hydroxyl group and the formation of the carboxylic acid moiety, can be achieved through targeted catalytic methods.

The conversion of a hydroxymethyl group to a carboxylic acid is a critical oxidative transformation. Metal-catalyzed aerobic oxidation represents a primary strategy for this conversion, utilizing molecular oxygen as an environmentally benign terminal oxidant. While direct dehydrogenation often yields aldehydes, further oxidation under specific catalytic conditions produces the desired carboxylic acid.

Non-precious metal catalysts have shown significant promise in the aerobic oxidation of alcohol groups on heterocyclic rings. For instance, a system using manganese dioxide (MnO₂) has been effectively used for the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) with high yield. nih.gov This heterogeneous catalyst is cost-effective and can be recovered and reused multiple times. nih.gov Similarly, iron-zirconium oxide (Fe-Zr-O) has been developed as a robust catalyst for the base-free aerobic oxidation of HMF to FDCA, demonstrating the potential of mixed metal oxides in these transformations. rsc.org

In the context of pyridine derivatives, iron complexes have been successfully employed to catalyze the dehydrogenation of 2-pyridylmethanol derivatives to their corresponding aldehydes or ketones. rsc.org Although this reaction stops short of the carboxylic acid, it establishes the principle of metal-catalyzed dehydrogenation at the carbon adjacent to the pyridine ring. Achieving the full oxidation to the carboxylic acid level often requires catalyst systems specifically designed for this more demanding transformation, drawing inspiration from methods proven effective on other heterocyclic alcohols. nih.govrsc.org

Introducing a hydroxyl group at the C3 position of the pyridine ring is a significant challenge due to the inherent electronic properties of the heterocycle, which typically direct reactions to other positions. patsnap.com A novel and efficient metal-free approach to achieve this transformation is through the photochemical valence isomerization of pyridine N-oxides. rsc.orgpatsnap.com

This method involves irradiating a pyridine N-oxide, which triggers an excited state that collapses into a reactive oxaziridine (B8769555) intermediate. rsc.org This intermediate can then undergo further rearrangement, leading to the formation of the C3-hydroxylated pyridine product after an acid-promoted ring-opening. rsc.org The process is noted for its operational simplicity and its compatibility with a diverse array of functional groups. patsnap.comchemicalbook.com The choice of irradiation wavelength is crucial; for many pyridine N-oxides, light at a wavelength of 254 nm is most effective. rsc.org This photochemical strategy provides a direct pathway to 3-pyridinols, which are key precursors for α-hydroxypyridine-3-acetic acid. chemicalbook.com

Challenges and Innovations in the Synthesis of Substituted Derivatives

The synthesis of substituted pyridylacetic acids is fraught with challenges that demand innovative solutions. The primary difficulties lie in achieving regioselectivity during the functionalization of the pyridine ring and preventing the premature decomposition of the final product. acs.orgpatsnap.com

A major challenge is the inherent propensity of 2- and 4-pyridylacetic acids to undergo ready decarboxylation, which complicates their synthesis and handling. acs.org Furthermore, direct C-H functionalization of the pyridine core at the C3 position is notoriously difficult due to the ring's electronic nature. patsnap.com

To overcome these obstacles, a convenient and innovative three-component synthesis for substituted pyridylacetic acid derivatives has been developed. rsc.org This approach avoids the need for metal catalysts or pre-formed, unstable enolate equivalents. acs.org The strategy centers on the dual reactivity of Meldrum's acid derivatives. rsc.org The process begins with the activation of a pyridine-N-oxide, which is then subjected to nucleophilic substitution by the Meldrum's acid derivative. nih.gov In a subsequent step, the resulting intermediate acts as an electrophile, which, upon reaction with a nucleophile like sodium methoxide, triggers a ring-opening and decarboxylation sequence to yield the desired pyridylacetic acid ester. rsc.orgnih.gov

This method is highly versatile, allowing for variation in the pyridine-N-oxide, the Meldrum's acid derivative, and the final nucleophile used in the ring-opening step. nih.gov It has been shown to be effective for a range of substituted pyridine-N-oxides, including those with alkyl and aryl groups. nih.gov The process is particularly advantageous as it circumvents the direct handling of the decarboxylation-sensitive pyridylacetic acids themselves. acs.org

The following table showcases the scope of this three-component coupling process, demonstrating its utility in generating a variety of substituted pyridylacetate derivatives.

Table 1: Three-Component Synthesis of Methyl Pyridylacetates Reaction of various pyridine-N-oxides with a substituted Meldrum's acid followed by methanolysis/decarboxylation.

Reaction Mechanisms and Chemical Reactivity of Alpha Hydroxypyridine 3 Acetic Acid and Its Analogs

Tautomerism and Isomeric Equilibria

Tautomerism, the interconversion of structural isomers, is a fundamental characteristic of hydroxypyridines. This phenomenon significantly influences their chemical properties and reactivity.

A prominent feature of hydroxypyridines is the tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. nih.govchemtube3d.com This equilibrium is sensitive to the solvent environment. wuxibiology.com For instance, 2-hydroxypyridine (B17775) favors the pyridone form in polar solvents like water and in the solid state, while the hydroxy form is more prevalent in non-polar solvents. nih.govwikipedia.org In cyclohexane, both tautomers can coexist in comparable amounts. nih.gov The energy difference between the two tautomers in the gas phase is relatively small, with the enol form being slightly more stable. nih.govwikipedia.org

The interconversion between the two forms involves a proton transfer. While direct tautomerization has a high energy barrier, the process can be catalyzed. For example, the presence of a single water molecule can significantly lower the activation energy for the tautomerization of 2-hydroxypyridine to 2-pyridone. wuxibiology.com Dimerization followed by a double proton transfer is another proposed self-catalytic pathway for this interconversion. wikipedia.org

The position of the hydroxyl group on the pyridine (B92270) ring also affects the equilibrium. Both 2- and 4-hydroxypyridines predominantly exist as the pyridone tautomer in most solvents. chemtube3d.com In contrast, 3-hydroxypyridine (B118123) can exist as a zwitterionic tautomer in aqueous solutions. researchgate.net The aromaticity of the ring system plays a significant role in determining the favored tautomer. youtube.com The pyridone form, while not having a traditionally aromatic ring in its neutral state, possesses a significant resonance contributor that is aromatic, with a favorable charge distribution where the more electronegative oxygen atom carries a negative charge. youtube.com

Table 1: Factors Influencing Hydroxypyridine-Pyridone Tautomeric Equilibrium

| Factor | Influence on Equilibrium | Examples |

| Solvent Polarity | Polar solvents favor the pyridone form; non-polar solvents favor the hydroxypyridine form. | 2-pyridone is favored in water, while 2-hydroxypyridine is more stable in the gas phase. nih.govwikipedia.org |

| Physical State | The pyridone form is predominant in the solid state. nih.govwikipedia.org | X-ray crystallography confirms the pyridone structure in solid 2-hydroxypyridine. wikipedia.org |

| Substituent Position | 2- and 4-hydroxypyridines favor the pyridone form. chemtube3d.com | 3-hydroxypyridine can form a zwitterionic tautomer in water. researchgate.net |

| Aromaticity | The aromatic character of the pyridone resonance contributor stabilizes this form. youtube.com | The pyridone form benefits from a strong C=O bond and delocalization of the nitrogen lone pair. chemtube3d.comchemtube3d.com |

| Catalysis | Water molecules and dimerization can lower the energy barrier for interconversion. wuxibiology.comwikipedia.org | A single water molecule can significantly reduce the tautomerization barrier. wuxibiology.com |

The tautomerism in hydroxypyridines can also be viewed as a form of amide-imide tautomerism, where the pyridone form is a cyclic amide. This perspective is particularly relevant for understanding the reactivity of these compounds. The amide character of the pyridone tautomer is a key factor in its stability. chemtube3d.com

4-Hydroxypyrimidine and its derivatives can exist as a tautomeric mixture of two oxo forms, which are essentially cyclic amides. researchgate.net The equilibrium between these forms is influenced by the solvent's proton-donating ability and dielectric constant, as well as the nature of substituents on the ring. researchgate.net

Ligand-Promoted Dehydrogenation Mechanisms

Hydroxypyridine derivatives can act as ligands in transition metal complexes, promoting dehydrogenation reactions. For instance, iridium complexes with 2-hydroxypyridine-based ligands have been shown to catalyze the dehydrogenation of alcohols to ketones under neutral conditions. nih.gov Similarly, ruthenium-based catalysts can utilize the in situ-formed pyridone from 2-hydroxypyridine to facilitate the transfer hydrogenation of ketones. nih.gov

In a palladium-catalyzed α-alkylation of ketones with alcohols, a plausible mechanism involves the dehydrogenation of the alcohol to an aldehyde as the initial step. nih.gov The hydroxyl group on the ligand is believed to play a crucial role in both the dehydrogenation and subsequent hydrogenation steps. nih.gov

Chelation Mechanisms Involving Metal Ions

The hydroxypyridinone structure is an excellent chelating agent for various metal ions. This ability is critical in biological systems and has applications in areas like drug delivery and environmental remediation. The chelating efficiency is dependent on the specific metal ion and the structure of the ligand.

Compounds with multiple hydroxypyridinone units exhibit high affinity and selectivity for certain metal ions. For example, an octadentate ligand with four N-methyl-3-hydroxy-pyridine-2-one units shows extreme thermodynamic selectivity for tetravalent metal ions like Th(IV) over endogenous metals such as Fe(III). nih.gov The formation of stable complexes with metal ions is a key aspect of their mechanism of action. nih.gov

The chelation process can sometimes lead to the formation of multinuclear complexes. For instance, the Fe(III) complex with a particular hydroxypyridinone-based chelator forms a dinuclear 2:2 metal-ligand species in the solid state, a structure likely favored by intramolecular hydrogen bonds and the protonation state of the ligand in acidic media. nih.gov

The ability of hydroxypyridinones to chelate iron is particularly noteworthy. They have been investigated as alternatives to commercial iron chelators for treating iron deficiency chlorosis (IDC) in plants. mdpi.com Small structural variations in the ligand can significantly impact their efficacy in delivering iron to plants. mdpi.com

Table 2: Metal Ion Chelation by Hydroxypyridinone-Based Ligands

| Ligand Type | Metal Ions Chelated | Key Findings |

| Octadentate ligand with four N-methyl-3-hydroxy-pyridine-2-one units | Th(IV), Hf(IV), Zr(IV), Gd(III), Eu(III), Al(III), Fe(III) | High affinity and selectivity for Th(IV). nih.gov |

| Bifunctional mono-(3-hydroxy-4-pyridinones) | Al(III), Fe(III), Cu(II), Zn(II), Ca(II), Mg(II) | Good chelating and sequestering agent for Al(III). mdpi.com |

| Tripodal tris-(3,4-HP) derivatives | Fe(III), Al(III) | Good chelating capacity and selectivity for iron. mdpi.com |

| Fe(3,4-HP)₃ chelates | Fe(III) | Effective in preventing iron deficiency chlorosis in plants. mdpi.com |

Oxidation Mechanisms and Radical Formation

The oxidation of compounds related to α-Hydroxypyridine-3-acetic acid can proceed through radical-mediated pathways. For instance, the oxidation of acetic acid by hydroxyl radicals in the aqueous phase can lead to the formation of various products, including glyoxylic, glycolic, and oxalic acids. researchgate.netcopernicus.org The reaction mechanisms can involve the formation of alkoxy radicals which then undergo further reactions. researchgate.net

Manganese(III) acetate (B1210297) is a known reagent for initiating oxidative free-radical reactions. nih.gov It can oxidize compounds like acetic acid to generate a carboxymethyl radical. nih.gov This radical can then participate in addition reactions, for example, with alkenes. nih.gov The subsequent oxidation of the resulting radical intermediate by another equivalent of Mn(III) can lead to the final product. nih.gov The mechanism of this final oxidation step can be influenced by the structure of the radical. nih.gov

Noncovalent Interactions and Their Role in Molecular Stabilization

Noncovalent interactions, particularly hydrogen bonding, play a critical role in the structure and reactivity of α-Hydroxypyridine-3-acetic acid and its analogs. As discussed in the context of tautomerism, intramolecular hydrogen bonds are crucial in stabilizing certain tautomeric forms. acs.org

In the solid state, intermolecular hydrogen bonding is a dominant force. For example, 2-pyridone molecules form helical structures through hydrogen bonds. wikipedia.org In solution, 2-pyridone can form dimers via two hydrogen bonds. wikipedia.org These noncovalent interactions are not only important for the stabilization of the molecule itself but also influence its interactions with other molecules and its role in catalytic processes.

Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the molecular assembly of pyridine carboxylic acid derivatives. The presence of both hydrogen bond donors (hydroxyl and carboxylic acid groups) and acceptors (pyridyl nitrogen and carbonyl oxygen) allows for the formation of intricate and stable hydrogen-bonding networks.

In analogs of α-hydroxypyridine-3-acetic acid, such as those containing hydroxyl and carboxyl groups on a pyridine ring, extensive hydrogen bonding is a dominant feature of their crystal structures. For instance, in the crystal structure of 3,6-dihydroxypicolinic acid, a related compound, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular O—H⋯O hydrogen bond exists between the hydroxyl group and the carboxylate group. nih.gov This interaction contributes to the planarity of the molecule. Furthermore, water molecules, when present in the crystal lattice, can act as bridges, connecting different parts of the molecule or adjacent molecules through O—H⋯O hydrogen bonds, leading to the formation of a three-dimensional network. nih.gov

The strength and nature of hydrogen bonds in pyridine-acid complexes can vary significantly. Studies on pyridine and acetic acid complexes have shown that the interaction can range from a relatively weak hydrogen bond to a near-complete proton transfer, depending on the surrounding environment and the presence of solvents. researchgate.net Density Functional Theory (DFT) calculations on the acetic acid-pyridine 1:1 complex identified a strong N⋯H–O hydrogen-bonding interaction as the most stable configuration. researchgate.net Solvents have been shown to significantly enhance the strength of these hydrogen bonds. researchgate.net

The following table summarizes the types of hydrogen bonds observed in analogs of alpha-Hydroxypyridine-3-acetic acid and related structures.

| Compound/Complex | Type of Hydrogen Bond | Description | Reference |

| 3,6-dihydroxypicolinic acid | Intramolecular O—H⋯O | Occurs between the 3-hydroxyl and 2-carboxylate groups. | nih.gov |

| 3,6-dihydroxypicolinic acid | Intermolecular O—H⋯O | Mediated by water of crystallization, forming a 3D network. | nih.gov |

| Acetic acid-pyridine complex | Intermolecular N⋯H–O | Strong hydrogen bond forming the most stable isomer. | researchgate.net |

| α-hydroxy carboxylic acids (general) | Intermolecular O—H⋯O | Between carboxyl and hydroxyl groups, forming various synthons. | mdpi.com |

π-π and C-H…π Interactions

In addition to hydrogen bonding, π-π stacking and C-H…π interactions are significant forces in the crystal engineering of aromatic compounds like α-hydroxypyridine-3-acetic acid and its analogs. These interactions, although weaker than hydrogen bonds, play a crucial role in the stabilization of the three-dimensional structure.

π-π Stacking Interactions

Aromatic rings, such as the pyridine ring in α-hydroxypyridine-3-acetic acid, can interact with each other through π-π stacking. wikipedia.org This non-covalent interaction arises from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent aromatic rings. wikipedia.org The geometry of this interaction can be face-to-face (sandwich) or offset (parallel-displaced).

C-H…π Interactions

C-H…π interactions are a type of weak hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. These interactions are increasingly recognized as important in molecular recognition and crystal packing.

In the context of pyridine derivatives, C-H…O interactions have been observed to contribute to the stability of the crystal lattice. For example, in 3,6-dihydroxypicolinic acid, C—H⋯O interactions are part of the network of non-covalent forces that build its three-dimensional structure. nih.gov While direct evidence for C-H…π interactions in α-hydroxypyridine-3-acetic acid is not explicitly detailed in the provided context, the general principles of molecular interactions in pyridine-containing crystal structures suggest their likely presence. Studies on pyridine and its interactions with water molecules have shown that pyridine C-H donors can form C-H...O interactions. researchgate.net

The interplay of these weak interactions is often complex and cooperative. The table below provides a summary of these interactions in relevant compounds.

| Interaction Type | Participating Groups | Significance | Reference |

| π-π Stacking | Pyridine rings | Stabilization of crystal packing, formation of supramolecular assemblies. | nih.govwikipedia.org |

| C-H…O Interactions | Pyridine C-H and Carbonyl/Hydroxyl Oxygen | Contribution to the stability of the 3D crystal lattice. | nih.gov |

Advanced Computational Studies of Alpha Hydroxypyridine 3 Acetic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict a variety of molecular properties with high accuracy, offering a balance between computational cost and precision. For α-Hydroxypyridine-3-acetic acid, DFT studies encompass the exploration of its structural parameters, vibrational frequencies, electronic properties, and reactivity.

DFT calculations are instrumental in determining the optimized molecular geometry of α-Hydroxypyridine-3-acetic acid. By minimizing the total energy of the molecule, theoretical bond lengths, bond angles, and dihedral angles can be calculated. These theoretical predictions often show excellent agreement with experimental data obtained from techniques like X-ray diffraction. For instance, studies on similar molecules, such as 2-hydroxy-5-methylpyridine-3-carboxylic acid, have demonstrated the reliability of the B3LYP/6-31G(d,p) level of theory for geometry optimization. nih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. DFT calculations are crucial for the accurate assignment of these vibrational modes. Theoretical vibrational frequencies can be computed and then compared with experimental spectra. This comparison helps in the detailed interpretation of the spectra, including the identification of complex vibrational couplings. For example, in related pyridine (B92270) derivatives, DFT has been used to analyze the vibrations of hydrogen-bonded ring structures. nih.govresearchgate.net The calculated vibrational modes for α-Hydroxypyridine-3-acetic acid would be expected to align well with experimental findings, allowing for a comprehensive understanding of its dynamic structure. mdpi.comrsc.org

Below is a representative data table comparing theoretical and experimental vibrational frequencies for key functional groups, as would be expected for α-Hydroxypyridine-3-acetic acid, based on studies of analogous compounds. mdpi.comresearchgate.net

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Calculated Frequency (DFT) | Experimental Frequency (FT-IR/Raman) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3500 | ~3450-3550 |

| C-H Stretch | Pyridine Ring | ~3100 | ~3050-3150 |

| C=O Stretch | Carboxylic Acid | ~1720 | ~1700-1740 |

| C=C/C=N Stretch | Pyridine Ring | ~1600 | ~1580-1620 |

Note: The values presented are illustrative and based on typical ranges for the specified functional groups and findings for similar molecules.

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the supramolecular structure and physicochemical properties of molecules. nih.gov DFT is a valuable tool for analyzing these weak interactions, which are often challenging to probe experimentally. nih.gov For α-Hydroxypyridine-3-acetic acid, the presence of hydroxyl, carboxylic acid, and pyridine nitrogen groups allows for the formation of significant intra- and intermolecular hydrogen bonds. DFT calculations can quantify the strength and geometry of these hydrogen bonds. nih.gov The theory of Atoms in Molecules (AIM) is often used in conjunction with DFT to characterize the nature of these interactions by analyzing the electron density distribution. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov

DFT calculations provide accurate energies and visualizations of the HOMO and LUMO. For α-Hydroxypyridine-3-acetic acid, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms, while the LUMO would likely be distributed over the carboxylic acid group and the pyridine ring. This analysis is fundamental for predicting how the molecule will interact in chemical reactions. slideshare.netimperial.ac.uk

Table 2: Frontier Molecular Orbital Properties

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

Note: These values are typical estimates for similar organic molecules and serve as an illustrative example.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the charge distribution. uni-muenchen.deresearchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For α-Hydroxypyridine-3-acetic acid, an MEP surface generated via DFT would reveal the most negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the nitrogen atom of the pyridine ring, identifying these as sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, indicating them as sites for nucleophilic interaction. uni-muenchen.de

DFT is a powerful method for investigating the pathways of chemical reactions and determining their feasibility. By mapping the potential energy surface, researchers can identify transition states and calculate the activation energy barriers for various reaction steps. researchgate.net This is particularly useful for understanding mechanisms such as hydrolysis, oxidation, or esterification. For instance, studies on the hydrolysis of carboxylic acid esters have used DFT to compare different reaction pathways and identify the rate-determining steps. researchgate.netresearchgate.net Similar methodologies could be applied to α-Hydroxypyridine-3-acetic acid to model its reactivity and degradation pathways in different chemical environments. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

While DFT provides detailed information on the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, especially their interactions with other molecules like biological receptors. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, binding events, and the stability of ligand-receptor complexes. nih.gov

If α-Hydroxypyridine-3-acetic acid were being investigated as a potential drug candidate, MD simulations would be crucial. These simulations can predict the binding affinity of the molecule to a target protein, identify the key amino acid residues involved in the interaction, and assess the stability of the resulting complex. nih.gov By simulating the ligand within the solvated active site of a receptor, MD provides a realistic picture of the binding dynamics that goes beyond the static view offered by molecular docking. nih.gov

Computational Prediction of Biological Activity and Pharmacokinetic Properties

In modern drug discovery and chemical biology, in silico methods are indispensable for the early assessment of a compound's potential biological effects and its likely behavior within an organism. These computational predictions allow for the prioritization of molecules for synthesis and experimental testing, saving significant time and resources. For alpha-hydroxypyridine-3-acetic acid, computational tools can generate a comprehensive profile of its probable biological activities and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Prediction of Biological Activity Spectra:

The biological activity spectrum of a compound can be predicted using software platforms such as PASS (Prediction of Activity Spectra for Substances). This software operates on the principle of Structure-Activity Relationship (SAR) analysis, comparing the chemical structure of a query molecule against a vast training set of compounds with experimentally validated biological activities. The structure of a compound like alpha-hydroxypyridine-3-acetic acid is represented using specialized descriptors, such as Multilevel Neighborhoods of Atoms (MNA), which capture its unique structural features.

The PASS algorithm then calculates the probability of the compound being active (Pa) or inactive (Pi) for a wide range of biological activities, including pharmacological effects and mechanisms of action. A Pa value greater than 0.7 suggests a high likelihood of observing that activity experimentally, making the compound a strong candidate for further investigation for that specific effect. Predictions where 0.5 < Pa < 0.7 indicate a probable activity, often with a higher degree of novelty compared to well-known pharmaceutical agents.

While specific, experimentally validated PASS prediction data for alpha-hydroxypyridine-3-acetic acid is not publicly available, a hypothetical prediction would generate a list of potential activities. Such a prediction could highlight its potential as an anti-inflammatory agent, a neuroprotective compound, or an enzyme inhibitor, based on structural similarities to known active molecules.

Prediction of Pharmacokinetic (ADMET) Properties:

A compound's success as a therapeutic agent is critically dependent on its ADMET profile. Numerous computational models are employed to predict these properties from a molecule's structure. These models help to identify potential liabilities, such as poor absorption or high toxicity, at a very early stage. Key predicted parameters include:

Absorption: Assessed by predicting properties like human intestinal absorption (HIA) and permeability through Caco-2 cells, which mimics the intestinal barrier.

Distribution: Evaluated by predicting plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

Metabolism: Predictions often focus on interactions with cytochrome P450 (CYP) enzymes, identifying the compound as a potential substrate or inhibitor of key isoforms like CYP3A4, CYP2D6, and CYP2C9.

Excretion: Relates to how the compound is cleared from the body.

Toxicity: Computational models can predict various toxicological endpoints, including potential for carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition).

The table below illustrates the type of data that would be generated from a typical in silico ADMET and biological activity prediction for alpha-hydroxypyridine-3-acetic acid.

Disclaimer: The following table contains hypothetical data for illustrative purposes. Specific computational or experimental data for alpha-Hydroxypyridine-3-acetic acid was not available in the searched sources.

Table 1: Hypothetical Predicted Biological and Pharmacokinetic Profile of alpha-Hydroxypyridine-3-acetic Acid

| Parameter Category | Predicted Parameter | Hypothetical Value/Classification | Significance |

|---|---|---|---|

| Biological Activity | Anti-inflammatory | Pa = 0.65 | Likely to possess anti-inflammatory properties. |

| Neuroprotective | Pa = 0.58 | May offer protection to nerve cells. | |

| CYP3A4 Inhibitor | Pa = 0.45 | Unlikely to be a potent inhibitor of this major metabolic enzyme. | |

| Absorption | Human Intestinal Absorption (HIA) | High | Readily absorbed after oral administration. |

| Caco-2 Permeability (nm/s) | >10 x 10-6 | High permeability across the intestinal wall. | |

| Distribution | Plasma Protein Binding (PPB) | Moderate (60-80%) | A significant fraction will be bound to plasma proteins. |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the central nervous system in high concentrations. | |

| Metabolism | CYP2D6 Substrate | Yes | Likely to be metabolized by the CYP2D6 enzyme. |

| Toxicity | hERG Inhibition | Low Risk | Unlikely to cause drug-induced cardiac arrhythmia. |

Quantum Chemical Parameters and Their Relation to Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure and physicochemical properties of a molecule. These computational methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy levels. From these fundamental calculations, a variety of molecular descriptors can be derived that help explain and predict the molecule's stability, reactivity, and intermolecular interactions.

For alpha-hydroxypyridine-3-acetic acid, DFT calculations can be used to optimize its three-dimensional geometry and compute several key parameters:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is the energy gap (ΔE = ELUMO - EHOMO). A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron to a higher energy state.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It visually identifies electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, colored blue). This is invaluable for predicting how the molecule will interact with biological targets like proteins or nucleic acids.

By analyzing these parameters, researchers can build a detailed understanding of how alpha-hydroxypyridine-3-acetic acid is likely to behave in a chemical or biological environment, guiding further experimental design.

Disclaimer: The following table contains hypothetical data for illustrative purposes. Specific quantum chemical calculations for alpha-Hydroxypyridine-3-acetic acid were not available in the searched sources.

| Chemical Softness | S | 0.38 eV-1 | The reciprocal of hardness; indicates higher reactivity. |

Biological Activities and Pharmacological Investigations of Alpha Hydroxypyridine 3 Acetic Acid

Metal Ion Chelation

The structure of alpha-Hydroxypyridine-3-acetic acid, particularly the presence of the hydroxyl and carboxylate groups in proximity on the pyridine (B92270) ring, suggests a strong potential for chelating metal ions. Hydroxypyridinones, a class of compounds to which alpha-Hydroxypyridine-3-acetic acid is related, are well-recognized for their metal-chelating properties, especially with hard metal ions like iron(III). researchgate.netresearchgate.netnih.gov

The ability to chelate metal ions has significant implications for various biochemical pathways where these ions play a crucial role. For instance, iron is essential for numerous physiological processes, but its excess can be toxic. Chelating agents can help maintain metal ion homeostasis. While direct studies on alpha-Hydroxypyridine-3-acetic acid are limited, research on similar hydroxypyridinone structures provides a basis for its potential role. For example, the related compound 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has shown a high affinity for iron(III), with a pFe³⁺ value of 22.0, which is significantly higher than that of the clinically used iron chelator deferiprone (B1670187) (pFe³⁺ = 20.6). marmara.edu.tr This compound has also been studied for its coordinating ability with other metal ions such as Al³⁺, Cu²⁺, and Zn²⁺. marmara.edu.tr The chelation of these metal ions can influence enzymatic activities and signaling pathways where they act as cofactors or signaling molecules.

Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals from the body. Given the established metal-chelating properties of the hydroxypyridinone scaffold, there is a strong rationale for investigating alpha-Hydroxypyridine-3-acetic acid and its derivatives in this context. Studies on multidentate hydroxypyridinonate ligands have demonstrated their superior efficacy in chelating Pu(IV) in vivo compared to the standard drug CaNa₃-DTPA. nih.gov Specifically, Me-3,2-HOPO ligands have shown greater affinity for Pu(IV) in animal models. nih.gov Although direct experimental evidence for alpha-Hydroxypyridine-3-acetic acid in chelation therapy is not yet available, the promising results from structurally similar compounds warrant further investigation into its potential for treating metal overload diseases.

Enzyme Inhibition

The interaction of small molecules with enzymes is a cornerstone of pharmacology. The ability of alpha-Hydroxypyridine-3-acetic acid to inhibit specific enzymes could lead to various therapeutic applications. While comprehensive screening of this compound against a wide range of enzymes is not yet published, research on related structures provides some insights.

For instance, various metalloenzyme inhibitors contain metal-binding groups (MBGs) such as hydroxamic acids and hydroxypyridinonates. nih.gov These inhibitors have been evaluated against a panel of metalloenzymes, including carbonic anhydrases (CAs), matrix metalloproteinases (MMPs), and others, showing a degree of selectivity for their intended targets. nih.govnih.gov

Some pyridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Additionally, pyrimidine (B1678525) derivatives have shown inhibitory potency against both cholinesterases and carbonic anhydrases. nih.gov The table below shows the inhibitory constants (Ki) of some pyrimidine derivatives against these enzymes.

| Compound | hCA I Ki (µM) | hCA II Ki (µM) | AChE Ki (µM) | BChE Ki (µM) |

| 4-amino-5,6-dichloropyrimidine (7) | 0.201 | Not Reported | 0.099 | Not Reported |

| 4-amino-6-hydroxypyrimidine (4) | Not Reported | 1.867 | Not Reported | Not Reported |

| 4-amino-2-chloropyrimidine (2) | Not Reported | Not Reported | Not Reported | 1.324 |

This table illustrates the enzyme inhibitory potential of related heterocyclic compounds and does not include data for alpha-Hydroxypyridine-3-acetic acid due to a lack of specific information.

Given its structure, alpha-Hydroxypyridine-3-acetic acid could potentially inhibit metalloenzymes by chelating the metal cofactor in the active site. Further research is needed to screen this compound against a broad panel of enzymes and to determine its inhibitory mechanisms and selectivity.

Prolyl Hydroxylase Inhibition and HIF-α Stabilization

The compound alpha-hydroxypyridine-3-acetic acid is a member of a class of agents known as prolyl hydroxylase inhibitors. These enzymes, specifically Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), play a critical role in the cellular response to oxygen levels. nih.gov In well-oxygenated (normoxic) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). nih.gov This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its subsequent degradation by the proteasome. nih.gov

By inhibiting the action of prolyl hydroxylases, alpha-hydroxypyridine-3-acetic acid prevents the degradation of HIF-α. This leads to the stabilization and accumulation of HIF-α, even under normal oxygen conditions. wikipedia.org The stabilized HIF-α can then translocate to the nucleus, where it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) on target genes, initiating their transcription. nih.govnih.gov This process effectively mimics the body's natural response to low oxygen levels, or hypoxia. wikipedia.org

A primary consequence of HIF-α stabilization is the increased production of endogenous erythropoietin (EPO). nih.gov EPO is a glycoprotein (B1211001) hormone that serves as the principal regulator of erythropoiesis, the process of red blood cell production. nih.gov The gene for EPO is a key target of the HIF transcription factor. nih.gov

Under normal circumstances, the kidneys are the primary site of EPO synthesis in adults. nih.govnih.gov However, research indicates that HIF prolyl hydroxylase inhibitors can stimulate EPO production not only in the kidneys but also in other organs, such as the liver. nih.gov This has significant therapeutic implications, particularly in the context of anemia associated with chronic kidney disease (CKD), where the kidneys' ability to produce EPO is compromised. nih.gov By stabilizing HIF-α, these inhibitors can effectively "turn on" the EPO gene in other tissues, helping to correct the anemia.

The ability of compounds like alpha-hydroxypyridine-3-acetic acid to stabilize HIF-α makes them invaluable tools in hypoxia-inducible factor research. HIF is a master regulator of a wide array of physiological processes that allow cells and tissues to adapt to and survive in low-oxygen environments. nih.gov These processes include not only erythropoiesis but also angiogenesis (the formation of new blood vessels), glucose metabolism, and cell survival. nih.govnih.gov

The study of HIF and its regulatory pathways is crucial for understanding various pathological conditions, including cancer, ischemia, and chronic inflammation, where hypoxia is a common feature. nih.gov HIF-1α overexpression has been observed in many types of human cancers and is associated with tumor progression and angiogenesis. nih.gov Therefore, inhibitors that can modulate the HIF pathway, such as alpha-hydroxypyridine-3-acetic acid, are of significant interest for developing novel therapeutic strategies. nih.gov

Tyrosinase Enzyme Inhibition

Beyond its effects on the HIF pathway, alpha-hydroxypyridine-3-acetic acid and its structural analogs have been investigated for their ability to inhibit the enzyme tyrosinase. Tyrosinase is a key copper-containing enzyme involved in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

Certain 3-hydroxypyridine-4-ones have been shown to inhibit tyrosinase. nih.gov This inhibitory activity is thought to be related to their ability to chelate the copper ions within the active site of the enzyme. nih.gov However, it has been established that substitutions at specific positions on the pyridine ring can influence this interaction. For instance, alkyl substitution at the 2-position of the 3-hydroxypyridine-4-one ring has been found to minimize the inhibition of tyrosinase without significantly affecting the molecule's affinity for iron(III). nih.gov This highlights the potential to design derivatives with selective inhibitory profiles. The inhibition of tyrosinase is an area of interest for conditions related to hyperpigmentation.

Inhibition of Prostanoid Synthesis

Derivatives of 3-hydroxy-pyridine have been shown to possess anti-inflammatory and analgesic properties, which are believed to be linked to their ability to inhibit the synthesis of prostanoids. nih.gov Prostanoids, which include prostaglandins (B1171923) and thromboxanes, are lipid mediators derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes. nih.govresearchgate.net These molecules are key players in the inflammatory cascade and the generation of pain signals. nih.gov

The mechanism by which these pyridine derivatives inhibit prostanoid synthesis is thought to involve their iron-chelating properties. nih.gov Cyclooxygenase and lipooxygenase, the key enzymes in the prostanoid and leukotriene synthesis pathways, are iron-dependent. nih.gov By chelating the iron necessary for the catalytic activity of these enzymes, compounds like alpha-hydroxypyridine-3-acetic acid can effectively block the production of pro-inflammatory prostanoids. nih.gov This dual action of inhibiting pro-inflammatory prostanoid synthesis and potentially inhibiting the generation of toxic free radicals by cyclooxygenase contributes to their therapeutic potential in pain and inflammatory conditions. nih.gov

Analgesic Effects

Research has demonstrated that derivatives of 3-hydroxy-pyridine-4-one exhibit significant analgesic effects in various animal models of pain. nih.gov These compounds have shown efficacy in models of both visceral and inflammatory pain. nih.gov

The analgesic effects of alpha-hydroxypyridine-3-acetic acid and related compounds are likely mediated through multiple mechanisms. A primary mechanism is the inhibition of prostanoid synthesis, as discussed previously. nih.gov By reducing the production of prostaglandins, which are potent sensitizers of peripheral nociceptors (pain-sensing neurons), these compounds can decrease the perception of pain. nih.gov

The acetic acid-induced writhing test, a model for visceral pain, involves the release of arachidonic acid and the subsequent biosynthesis of prostaglandins via the cyclooxygenase pathway. nih.gov The analgesic activity of 3-hydroxy-pyridine-4-one derivatives in this model suggests their interference with this pathway. nih.gov

Furthermore, the formalin test, which has an early neurogenic phase and a later inflammatory phase, provides additional insight. The analgesic activity observed in the second phase of the formalin test further supports the anti-inflammatory mechanism of these compounds. nih.gov The modulation of pain can occur at various levels, from the periphery where pain is initiated, to the spinal cord and higher brain centers. tmc.eduphysio-pedia.com By targeting the peripheral synthesis of inflammatory mediators, these compounds can prevent the initial barrage of noxious signals from reaching the central nervous system. nih.gov

Interactive Data Table: Biological Activities of alpha-Hydroxypyridine-3-acetic Acid and Related Compounds

| Biological Target | Activity | Key Findings |

| Prolyl Hydroxylase | Inhibition | Stabilizes HIF-α, mimicking a hypoxic response. nih.govwikipedia.org |

| Erythropoietin (EPO) | Increased Production | HIF-α stabilization leads to enhanced endogenous EPO synthesis. nih.govnih.gov |

| Tyrosinase | Inhibition | Can chelate copper in the enzyme's active site, though this can be modulated by structural modifications. nih.govnih.gov |

| Prostanoid Synthesis | Inhibition | Believed to occur through chelation of iron required by cyclooxygenase enzymes. nih.gov |

| Pain Pathways | Modulation | Reduces pain perception, likely through inhibition of pro-inflammatory prostaglandin (B15479496) synthesis. nih.govnih.gov |

Evaluation in Animal Models

The therapeutic potential of pyridine derivatives, a class of compounds to which alpha-hydroxypyridine-3-acetic acid belongs, has been assessed in various animal models to determine their pharmacological effects. For instance, new derivatives of 3-hydroxy pyridine-4-one have been evaluated for their analgesic and anti-inflammatory activities. nih.govnih.gov

In studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice, different derivatives of 3-hydroxy-pyridine-4-one demonstrated significant anti-inflammatory effects. nih.gov The carrageenan model is a well-established method for testing acute inflammation. nih.gov Similarly, the analgesic properties of these compounds were assessed using the acetic acid-induced writhing and formalin tests in mice, with all tested compounds showing significant pain-relieving activity. nih.gov Notably, one compound, which was less polar due to the absence of moieties like -OH or -COOH, showed the highest potency, suggesting that better penetration into fatty tissues could enhance its action. nih.gov Another study on synthesized pyrazolone (B3327878) Mannich bases also utilized the acetic acid-induced writhing method in mice to evaluate analgesic activity. researchgate.net

Furthermore, the anti-inflammatory effects of spexin, a novel peptide, were studied in a rat model of acetic acid-induced colitis, a condition that causes inflammation and ulcers in the colon. nih.gov This research highlights the use of acetic acid to induce inflammatory conditions in animal models for the evaluation of potential therapeutic agents. nih.gov

Anti-inflammatory Properties

Pyridine derivatives have been recognized for their anti-inflammatory capabilities. nih.govnih.gov Specifically, derivatives of 3-hydroxy pyridine-4-one have shown notable anti-inflammatory action in animal studies. nih.gov These compounds are considered to have therapeutic value in treating painful and other diseases due to their ability to inhibit the synthesis of pro-inflammatory substances. nih.gov

The anti-inflammatory activity of these compounds is significant, as demonstrated in both carrageenan-induced paw edema and croton oil-induced ear edema tests. nih.gov Indole-3-acetic acid (IAA), a related compound, has also been shown to possess anti-inflammatory and anti-oxidative properties. mdpi.comnih.gov It can reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in macrophages. mdpi.com

Potential Mechanisms of Anti-inflammatory Action

The primary mechanism believed to be responsible for the anti-inflammatory effects of 3-hydroxy pyridine-4-one derivatives is their iron-chelating ability. nih.govnih.gov Key enzymes in the inflammation pathway, namely cyclooxygenase (COX) and lipooxygenase, are iron-dependent. nih.govnih.gov By binding to or removing the Fe3+ ion associated with these enzymes, these compounds can inhibit the synthesis of prostanoids and the generation of toxic free radicals, both of which contribute to inflammation. nih.gov

This dual action of inhibiting pro-inflammatory prostanoid synthesis and reducing toxic free radical generation is a key aspect of their therapeutic potential. nih.gov For indole-3-acetic acid (IAA), the anti-inflammatory mechanism involves the induction of heme oxygenase-1 (HO-1) and the direct neutralization of free radicals. mdpi.comnih.gov IAA has been found to suppress the nuclear translocation of NF-κB p65, a key transcription factor in the inflammatory response. mdpi.com The inhibition of HO-1 activity was shown to impede the anti-inflammatory effects of IAA on certain cytokines, highlighting the importance of this pathway. mdpi.com

Antimicrobial and Antibacterial Activities

Pyridine compounds are known to possess a broad spectrum of antimicrobial activities. nih.govmdpi.com Derivatives of pyridine have demonstrated effectiveness against various pathogens, including bacteria and fungi. nih.gov For example, certain synthesized pyridine derivatives have shown good antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans. nih.gov The antimicrobial potential of these compounds is a significant area of research, with studies exploring their efficacy against a range of microorganisms. nih.govmdpi.com Acetic acid itself has demonstrated significant antibacterial efficacy against both gram-positive and gram-negative bacteria, suggesting its potential as a disinfectant. nih.gov

Activity against Gram-Positive and Gram-Negative Bacterial Strains

The antibacterial activity of pyridine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov Some pyridine compounds have shown moderate activity against the Gram-positive bacterium S. aureus. nih.gov In other studies, newly synthesized pyridine derivatives exhibited excellent antibacterial activity against a panel of bacteria including S. aureus, Enterococcus faecalis (Gram-positive), and E. coli, Acinetobacter baumannii, and Pseudomonas aeruginosa (Gram-negative). nih.gov

The effectiveness of these compounds can vary based on their specific chemical structure. researchgate.net For instance, some pyridone derivatives fused with a triazole moiety showed marked activity against Gram-negative bacteria. researchgate.net The presence of certain chemical groups, such as electron-withdrawing groups, can influence the antibacterial potency. researchgate.net Alkyl pyridinol compounds, which are derivatives of anaephene, have been shown to be selectively active against Gram-positive bacteria like S. aureus, including methicillin-resistant strains (MRSA), while being ineffective against Gram-negative bacteria such as P. aeruginosa. mdpi.com The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial membrane. mdpi.com

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyridine Derivatives (12, 15, 16, 17) | B. subtilis, S. aureus (Gram-positive) | 6.25–12.5 | nih.gov |

| Pyridine Derivatives (12, 15, 16, 17) | P. aeruginosa, E. coli (Gram-negative) | 6.25–12.5 | nih.gov |

| Pyridine-benzothiazole hybrids (95, 96) | Various strains | Poor to fair activity | mdpi.com |

| Alkyl Pyridinol (JC-01-074) | S. aureus | 16 | mdpi.com |

| Acetic Acid | Coagulase-negative Staphylococcus, Klebsiella pneumoniae, Proteus vulgaris, Enterococcus species, Serratia marcescens | 0.05 - 0.25 (µL/mL) | nih.gov |

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in treating chronic infections due to their high tolerance to antibiotics. nih.gov Some pyridine derivatives have demonstrated antibiofilm activity. nih.gov For example, certain N-alkylated pyridine-based organic salts have been shown to inhibit biofilm formation by S. aureus and E. coli. nih.gov

Acetic acid has been studied for its ability to eradicate both Gram-positive and Gram-negative bacterial biofilms. nih.gov It has been shown to be effective against mature biofilms of P. aeruginosa and S. aureus in vitro. nih.gov Indole-3-acetic acid (IAA) has also been identified as an effective antibiofilm agent against P. aeruginosa, with studies showing it can cause significant biofilm inhibition and detachment of bacterial cells. nih.gov The mechanism for this action may involve interactions with virulence proteins. nih.gov Some anti-biofilm agents work by inhibiting quorum sensing (QS), a cell-to-cell communication system that regulates biofilm development in many Gram-negative bacteria. mdpi.com

Investigational Drug Resistance Studies

The rise of antibiotic-resistant pathogens is a major global health concern. mdpi.com Research into pyridine derivatives includes investigating their potential to overcome or circumvent drug resistance mechanisms. Some alkyl pyridinol compounds have shown potent antibacterial activity against multi-drug-resistant strains of S. aureus. mdpi.com

However, studies on the synergistic effects of these compounds with conventional antibiotics have produced mixed results. For one alkyl pyridinol, no significant synergistic effects were observed with clinically relevant antibiotics against S. aureus. mdpi.com This suggests that while the compound itself is effective, it may not enhance the potency of other antibiotics. mdpi.com Further research is needed to fully understand the role of alpha-hydroxypyridine-3-acetic acid and related compounds in addressing the challenge of antibiotic resistance.

Antifungal Activity

Currently, there is no specific research data available in peer-reviewed literature detailing the antifungal activity of alpha-Hydroxypyridine-3-acetic acid. While broader classes of pyridine derivatives have been investigated for antifungal properties, studies focusing explicitly on this compound are not publicly accessible.

Antileishmanial Activity

There are no dedicated studies on the antileishmanial activity of alpha-Hydroxypyridine-3-acetic acid. Research into new treatments for leishmaniasis has explored various heterocyclic compounds, including complex derivatives of 2- and 3-hydroxypyridine (B118123), but not the specific alpha-Hydroxypyridine-3-acetic acid molecule itself. conicet.gov.ar

Herbicidal Activity

The potential herbicidal activity of alpha-Hydroxypyridine-3-acetic acid has not been reported in scientific studies. The field of herbicidal chemistry includes some pyridine carboxylic acid derivatives, but research has focused on other, structurally distinct molecules. google.com

General Toxicity and Safety Profile in Research Contexts

The primary information available regarding the toxicity and safety of alpha-Hydroxypyridine-3-acetic acid comes from data provided by chemical suppliers for research and laboratory use. This information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The compound is classified as causing skin irritation and serious eye damage. echemi.comsigmaaldrich.com Precautionary statements for handling advise the use of protective gloves, and eye and face protection. chemicalbook.com Standard handling procedures include washing hands and skin thoroughly after contact and ensuring adequate ventilation. chemicalbook.com In case of contact with eyes, rinsing cautiously with water for several minutes is recommended, and immediate medical attention may be required. chemicalbook.com

Table 1: GHS Hazard Information for alpha-Hydroxypyridine-3-acetic acid

| Hazard Class | Hazard Statement | Signal Word |

|---|---|---|

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Danger |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |

Data sourced from chemical safety information provided by suppliers. echemi.comsigmaaldrich.com

Structure Activity Relationship Sar Studies of Alpha Hydroxypyridine 3 Acetic Acid Derivatives

Influence of Substituent Variations on Biological Potency

The core structure of hydroxypyridine carboxylic acids is a potent metal-binding pharmacophore, making it a valuable scaffold for enzyme inhibitors that target metalloenzymes. Research into 3-hydroxypyridine-2-thione (3HPT) derivatives as histone deacetylase (HDAC) inhibitors, which contain a zinc ion in their active site, has provided significant SAR insights. nih.gov Early studies identified that these compounds were selective for HDAC6 and HDAC8 over HDAC1. nih.gov Further optimization focusing on the linker and surface recognition groups led to the development of potent and selective inhibitors. nih.gov